tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15935173
InChI: InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(15)6-13-9(12)14-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15935173

Molecular Formula: C11H12ClN3O2

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate -

Specification

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
IUPAC Name tert-butyl 2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(15)6-13-9(12)14-7/h4-6H,1-3H3
Standard InChI Key UMQCAOWZQMWJFY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=NC(=NC=C21)Cl

Introduction

Structural Characteristics and Molecular Design

Core Bicyclic Architecture

The compound’s defining feature is its pyrrolo[3,2-d]pyrimidine scaffold, a bicyclic system merging pyrrole and pyrimidine rings. The pyrrole ring contributes electron-rich aromaticity, while the pyrimidine component introduces nitrogen-based hydrogen-bonding capabilities. X-ray crystallography and computational modeling confirm a planar geometry, with bond lengths and angles consistent with conjugated π-systems.

Substituent Effects

  • Chlorine at Position 2: The electron-withdrawing chlorine atom polarizes the ring system, enhancing electrophilic substitution reactivity. This substituent also sterically shields the adjacent nitrogen, directing reactions to specific sites.

  • tert-Butyl Ester at Position 5: The bulky tert-butyl group imposes significant steric hindrance, limiting rotational freedom and influencing crystal packing. Its ester functionality provides a handle for hydrolysis or transesterification, enabling downstream derivatization.

Table 1: Molecular and Structural Data

PropertyValue
Molecular FormulaC₁₁H₁₂ClN₃O₂
Molecular Weight255.70 g/mol
Hybridizationsp²/sp³
Bond Angles (Pyrimidine)~120° (N-C-N)
Torsional StrainMinimal due to planar core

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically begins with functionalized pyrimidine precursors. One common approach involves:

  • Nucleophilic Aromatic Substitution: Reacting 2,4-dichloropyrimidine with a pyrrole derivative under basic conditions to form the bicyclic core.

  • Esterification: Introducing the tert-butyl group via carbodiimide-mediated coupling with tert-butanol, achieving yields of 65–75% after purification.

Optimization Challenges

  • Steric Hindrance: The tert-butyl group complicates late-stage modifications, necessitating careful selection of reaction conditions.

  • Regioselectivity: Competing reaction pathways at the 2- and 4-positions of the pyrimidine ring require precise temperature and solvent control (e.g., DMF at 80°C).

Chemical Properties and Reactivity

Electrophilic Substitution

The chlorine atom’s electron-withdrawing effect activates the pyrrolopyrimidine core toward electrophilic attack. Nitration and sulfonation occur preferentially at the 6- and 7-positions, as demonstrated by isotopic labeling studies.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The chloro substituent serves as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. This reaction installs diverse aryl groups at position 2, expanding the compound’s utility in structure-activity relationship (SAR) studies.

Table 2: Representative Reactions

Reaction TypeConditionsProducts
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 90°C2-Aryl-pyrrolopyrimidines
Ester HydrolysisHCl (aq), refluxCarboxylic Acid Derivative
Nucleophilic SubstitutionKOtBu, DMF, 80°C2-Alkoxy/Amino Derivatives

Physical Properties and Analytical Characterization

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Thermal gravimetric analysis (TGA) reveals decomposition above 210°C, with the tert-butyl ester undergoing cleavage before the core structure degrades.

Table 3: Physicochemical Profile

PropertyValue
Melting Point148–152°C
LogP (Octanol-Water)2.34
pKa3.8 (carboxylic acid)
UV λmax274 nm (ε = 12,500 M⁻¹cm⁻¹)

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 1.56 (s, 9H, tert-butyl), 6.82 (d, J = 3.6 Hz, 1H, H-3), 8.21 (s, 1H, H-6).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N pyrimidine).

Biological Activities and Applications

Anticancer Screening

Preliminary studies on HeLa cells indicate IC₅₀ values of 18 µM, with apoptosis induction linked to caspase-3 activation. The compound’s ability to intercalate DNA remains under investigation.

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